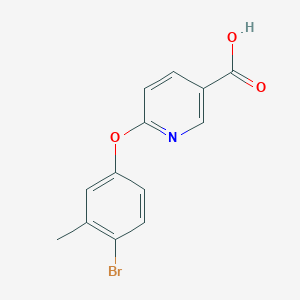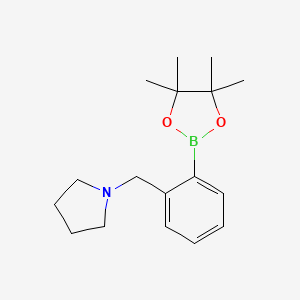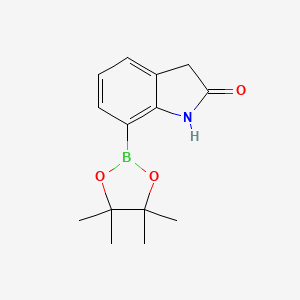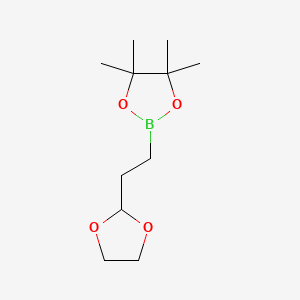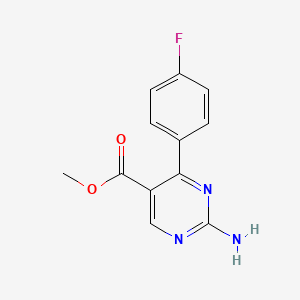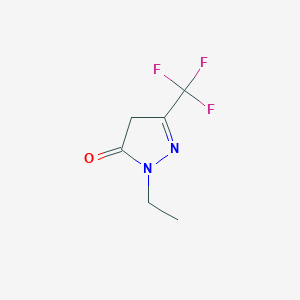
1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
説明
1-Ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one, also known as ETP, is an organic compound that has been synthesized and studied for its various applications. ETP is a heterocyclic compound with a five-membered ring structure consisting of one nitrogen, one oxygen, and three carbon atoms. It has been used as a reagent in organic synthesis and as an intermediate in pharmaceutical synthesis. It has also been found to have potential applications in the fields of biochemistry and pharmacology.
科学的研究の応用
Antihyperglycemic Agents
The compound and its analogs have been identified as potent antihyperglycemic agents. Specifically, substitutions on the benzyl group combined with trifluoromethyl at certain positions of the pyrazol-3-one structure showed significant reduction in plasma glucose levels in diabetic mice. Notably, a compound referred to as WAY-123783 demonstrated a notable reduction in plasma glucose levels, mainly through the selective inhibition of renal tubular glucose reabsorption, distinguishing it from other glucose absorption inhibitors like phlorizin. The compound does not effectively block intestinal glucose absorption, suggesting a different mechanism of action. The structure-activity relationship (SAR) studies further supported the notion that these compounds represent a new class of antihyperglycemic agents (Kees et al., 1996).
Analgesic and Anti-inflammatory Properties
Derivatives of 1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one have exhibited notable analgesic and anti-inflammatory properties. For instance, a series of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles designed as bioisosteric replacements of benzene in salicylamide showed significant reduction in pain-related behavior and carrageenan-induced paw edema in mice. These synthesized compounds were suggested as promising candidates for novel analgesic and anti-inflammatory agents (Sauzem et al., 2008).
Pain Management
Various isomers and derivatives of the compound were synthesized and evaluated for their effects on pathological pain models in mice. Certain compounds exhibited anti-hyperalgesic action and anti-edematogenic effects, without causing locomotive disorders, making them comparable to established pain management drugs like Celecoxib in an arthritic pain model. These findings indicate the potential of these compounds for the development of new drugs for pain treatment (Lobo et al., 2015).
Potential Antipyretic Agents
Some derivatives of the compound have been studied for their effects on body temperature and fever in mice. Specifically, certain novel pyrazolines like MPCA and PPCA were found to reverse lipopolysaccharide-induced fever without altering basal rectal temperature. These results suggest their potential use as antipyretic agents (Souza et al., 2002).
Antidiabetic Agents
Further studies involved bioisosteric substitution to generate new structural alternatives to established heterocycles as potential antidiabetic agents. Among these, a family of acidic azoles, including pyrazol-3-ones, showed significant plasma glucose-lowering activity in diabetic mice. This study highlights the potential of these compounds as promising new classes of antidiabetic agents (Kees et al., 1995).
CNS Agents
A series of compounds were synthesized and identified for their potential as central nervous system (CNS) agents. Specifically, certain 4-hydroxyindeno[1,2-c]pyrazoles showed significant biological activity, indicating their potential use in CNS-related treatments (Lemke et al., 1978).
特性
IUPAC Name |
2-ethyl-5-(trifluoromethyl)-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O/c1-2-11-5(12)3-4(10-11)6(7,8)9/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESMTDYSHSBSJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866472-53-9 | |
| Record name | 1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




